3,6-Dichloro-4-methoxypyridazine
Overview
Description
3,6-Dichloro-4-methoxypyridazine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3,6-Dichloro-4-methoxypyridazine involves the use of palladium on carbon, hydrogen, and ammonium formate in methanol at 20°C . The reaction mixture is stirred under 1 atmosphere overnight .Molecular Structure Analysis
The InChI code for 3,6-Dichloro-4-methoxypyridazine is 1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3 . The compound has 10 heavy atoms and 3 H-bond acceptors .Physical And Chemical Properties Analysis
3,6-Dichloro-4-methoxypyridazine is a solid at room temperature . The compound is soluble, with a Log S (ESOL) of -2.42 .Scientific Research Applications
Synthesis of Pyridazine Derivatives
One of the primary applications of 3,6-Dichloro-4-methoxypyridazine is in the synthesis of pyridazine derivatives, which are valuable in various chemical processes. For instance, new synthetic routes have been developed for the preparation of 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine as the starting material. These methods involve methoxylation and oxidation steps, yielding significant overall yields of the target compound, highlighting the versatility and reactivity of pyridazine derivatives in synthetic chemistry (Ju Xiu-lian, 2011).
Electrophilic Chlorinating Agents
3,6-Dichloro-4-methoxypyridazine has also been utilized as a precursor in the development of novel electrophilic chlorinating agents. These agents are effective in the α-chlorination of active methylene/methine compounds, demonstrating the compound's role in facilitating selective and efficient chlorination reactions. Such advancements are crucial in the development of synthetic methodologies that require precise and controlled chlorination steps (Yong-Dae Park et al., 2005).
Spectroscopic and Structural Analysis
The spectroscopic and structural properties of pyridazine derivatives, including those related to 3,6-Dichloro-4-methoxypyridazine, have been extensively studied to understand their chemical behavior and potential applications. For example, detailed analysis using techniques like FT-Raman, FT-Infrared spectra, and DFT calculations have been employed to investigate the structural and vibrational characteristics of 3-chloro-6-methoxypyridazine. Such studies provide valuable insights into the molecular geometry, electronic properties, and NMR spectral analysis, contributing to the broader understanding of pyridazine chemistry (S. Vijaya Chamundeeswari et al., 2013).
Material Science Applications
In material science, 3,6-Dichloro-4-methoxypyridazine serves as a key intermediate in the synthesis of complex molecular structures and materials. Its reactivity and structural features make it suitable for creating compounds with specific properties, such as light absorption, electrical conductivity, and chemical stability. For instance, its use in the preparation of 2-substituted pyridazino[4,3-h]psoralen derivatives showcases its role in producing compounds with potential applications in photophysics and photochemistry (J. Gonzalez-Gomez & E. Uriarte, 2003).
Safety And Hazards
The safety data sheet for 3,6-Dichloro-4-methoxypyridazine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed .
properties
IUPAC Name |
3,6-dichloro-4-methoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKKBTJZLBPUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423300 | |
Record name | 3,6-dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-methoxypyridazine | |
CAS RN |
70952-62-4 | |
Record name | 3,6-dichloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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